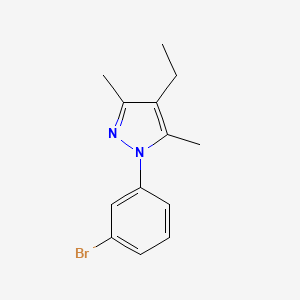

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

描述

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3-bromophenyl hydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions: 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Biological Activities

Numerous studies have highlighted the biological activities associated with pyrazole derivatives, including:

- Antimicrobial Activity : Research indicates that compounds similar to 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

- Anticancer Properties : Certain pyrazole compounds have been investigated for their ability to inhibit cancer cell proliferation, suggesting potential applications in oncology.

Applications in Medicinal Chemistry

This compound is being explored for its therapeutic potential in several areas:

- Drug Development : The compound's unique structure allows for modifications that can enhance its efficacy and reduce toxicity. For instance, derivatives can be synthesized to improve selectivity towards specific biological targets.

- Coordination Chemistry : The ability of this compound to form stable complexes with various metal ions opens avenues for its use as a ligand in catalysis and materials science.

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

Synthesis Methodology

The synthesis typically involves:

- Starting from 3-(4-bromophenyl)-1H-pyrazole.

- Ethylation followed by methylation to achieve the desired compound.

Interaction Studies

Research has demonstrated that this compound can form stable complexes with various metal ions. These interactions are crucial for applications in:

- Catalysis : The compound's ability to stabilize metal ions can enhance catalytic processes.

| Metal Ion | Stability Constant | Application |

|---|---|---|

| Cu(II) | 10^6 | Catalysis |

| Ni(II) | 10^5 | Material Science |

Comparative Analysis with Related Compounds

To understand the distinctiveness of this compound, a comparison with related pyrazole derivatives is useful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | Chlorine instead of bromine | Potentially different biological activity |

| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole | Tert-butyl group | Increased steric hindrance may affect reactivity |

| 1-(2-bromophenyl)-4-methyl-3,5-dimethyl-1H-pyrazole | Different position of bromine | Variations in electronic distribution affecting properties |

作用机制

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is structurally similar to other pyrazole derivatives, such as 1-(2-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole and 1-(4-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole. These compounds share the pyrazole core but differ in the position of the bromine atom on the phenyl ring. The differences in structure can lead to variations in their chemical reactivity and biological activities.

相似化合物的比较

1-(2-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

1-(4-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole

1-(3-bromophenyl)-4-methyl-3,5-dimethyl-1H-pyrazole

生物活性

The compound 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other therapeutic potentials.

Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a bromophenyl group, an ethyl substituent, and two methyl groups on the pyrazole ring, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:

- Mechanism of Action : The compound may exert its effects through the inhibition of microtubule assembly and induction of apoptosis in cancer cells. In vitro studies have shown that related pyrazole compounds can enhance caspase-3 activity, indicating their role in programmed cell death .

- Cell Lines Tested : Significant antiproliferative activity has been observed against breast cancer (MDA-MB-231), liver cancer (HepG2), and other types .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 1.0 | Induces apoptosis |

| HepG2 | 2.5 | Inhibits cell proliferation |

| Various Cancer Types | Varies | General anticancer activity |

Antibacterial Activity

The antibacterial properties of pyrazoles have also been investigated. Compounds similar to this compound have shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that related pyrazole derivatives exhibit MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 30 |

| P. aeruginosa | 50 |

Anti-inflammatory Activity

Research has suggested that pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6:

- Mechanism : The compound may act by modulating inflammatory pathways, thus reducing inflammation in various models .

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:

-

Study on Breast Cancer Cells :

- Objective : To assess the apoptotic effects of this compound.

- Findings : Enhanced caspase activity was observed at concentrations as low as 1 µM, leading to significant morphological changes in treated cells.

- Antibacterial Efficacy Study :

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or via functionalization of pre-formed pyrazole cores. For example, brominated phenyl groups can be introduced via Suzuki coupling or nucleophilic aromatic substitution. Key parameters include solvent selection (e.g., dimethyl sulfoxide for polar intermediates), temperature control (60–120°C), and catalysts like palladium for cross-coupling reactions . Optimization requires monitoring reaction progress using TLC or HPLC and adjusting stoichiometry to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, methyl groups at positions 3 and 5 of the pyrazole ring show distinct singlet signals .

- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles. Monoclinic systems are common for pyrazole derivatives, with SHELX software used for refinement .

- Mass Spectrometry : Confirms molecular weight (e.g., [M]+ peaks at m/z 293–295 for bromine isotopes) .

Q. What preliminary biological assays are used to assess its activity?

- Methodological Answer : Cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays is standard. IC50 values are calculated using dose-response curves (0–100 μM). Halogen substituents like bromine enhance bioactivity by promoting hydrophobic interactions with cellular targets . Controls include cisplatin or doxorubicin, and results are validated with triplicate experiments and ANOVA analysis .

Q. How do substituents (e.g., bromophenyl, ethyl) influence reactivity and bioactivity?

- Methodological Answer :

- Bromophenyl : Enhances electrophilic substitution reactivity and stabilizes π-π stacking in protein binding pockets .

- Ethyl/Methyl Groups : Increase lipophilicity (logP ~3.5), improving membrane permeability. Steric effects from ethyl groups can hinder undesired side reactions during synthesis .

Q. What purification strategies are effective for this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted precursors. Recrystallization in ethanol or acetonitrile achieves >95% purity. Purity is verified via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cyclooxygenase-2. Ligand preparation includes protonation state optimization (pH 7.4) and partial charge assignment (AM1-BCC). Bromophenyl’s van der Waals interactions with hydrophobic pockets are quantified using binding free energy calculations (MM-PBSA) .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

- Methodological Answer : Use SHELXL’s restraints for anisotropic displacement parameters. Validate against IUCr standards: C-Br bond lengths should be 1.89–1.93 Å. Discrepancies >0.05 Å require re-refinement with higher-resolution data or twin-law corrections .

Q. How are reaction mechanisms elucidated for its participation in cross-coupling reactions?

- Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots determine rate-determining steps. For Suzuki-Miyaura coupling, oxidative addition of Pd(0) to C-Br is monitored via 31P NMR. Substituent effects on activation energy are calculated using DFT (B3LYP/6-31G*) .

Q. What approaches optimize regioselectivity in pyrazole functionalization?

- Methodological Answer : Protecting group strategies (e.g., SEM for NH) direct electrophiles to specific positions. Solvent polarity (e.g., DMF vs. THF) and temperature modulate kinetic vs. thermodynamic control. Regioselectivity is confirmed via NOESY NMR or X-ray .

Q. How are stability and degradation profiles assessed under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic degradation (pH 1–9 buffers) identifies labile groups (e.g., ester linkages). Mass balance ensures degradation products account for >90% of initial material .

属性

IUPAC Name |

1-(3-bromophenyl)-4-ethyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(14)8-12/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUKSRQUJHQPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。